2-(3-Bromo-4-chlorophenyl)propan-2-ol
Description
Contextualization within Halogenated Aromatic Alcohols and their Research Significance
Halogenated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The presence of halogens can lead to enhanced biological activity and can serve as a handle for further chemical modifications, such as cross-coupling reactions. Aromatic alcohols, in turn, are pivotal intermediates in organic synthesis, readily undergoing reactions like oxidation, esterification, and etherification.
The combination of these two features in 2-(3-bromo-4-chlorophenyl)propan-2-ol makes it a noteworthy subject of study. The bromo and chloro substituents on the phenyl ring offer distinct reactivity profiles, potentially allowing for selective functionalization at different positions. The tertiary alcohol group, being more sterically hindered, exhibits different reactivity compared to primary or secondary alcohols. For instance, tertiary alcohols are more reactive towards halogen acids. stackexchange.com
Overview of the Chemical Compound's Position in Contemporary Organic Synthesis Research
While specific research articles detailing the applications of this compound are scarce, its structural motifs are prevalent in various areas of organic synthesis. Tertiary benzylic alcohols, such as this compound, are important precursors for a range of chemical transformations. researchgate.net The synthesis of such alcohols is often achieved through the reaction of a Grignard reagent with a ketone. youtube.comyoutube.com In the case of this compound, a plausible synthetic route would involve the reaction of methylmagnesium bromide with 1-(3-bromo-4-chlorophenyl)ethan-1-one.
The presence of two different halogen atoms on the aromatic ring opens up possibilities for regioselective cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications of the aromatic ring.
Current Research Trajectories and Future Prospects for this compound
Given the limited direct research on this specific compound, its current research trajectories can be inferred from the broader context of halogenated aromatic alcohols and tertiary benzylic alcohols. A key area of interest is the development of novel synthetic methodologies that allow for the selective functionalization of such molecules.
Future research on this compound could focus on several promising avenues:
Exploration of its reactivity: A systematic study of its reactions, particularly focusing on the selective transformation of the C-Br and C-Cl bonds, could reveal novel synthetic pathways.
Synthesis of novel derivatives: Using this compound as a scaffold, a library of new molecules with potential biological activity could be synthesized and screened.
Development as a building block: Its potential as a key intermediate in the synthesis of complex target molecules, such as pharmaceuticals or materials with specific properties, warrants further investigation.
The strategic placement of the halogen and alcohol functionalities on this compound suggests that it could be a valuable, yet under-explored, tool in the arsenal (B13267) of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,1-2H3 |
InChI Key |
KFLPOAWTOHWYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
Historical Development and Early Synthetic Approaches to the Chemical Compound
The historical synthesis of tertiary alcohols such as 2-(3-Bromo-4-chlorophenyl)propan-2-ol is rooted in foundational reactions of organic chemistry developed in the early 20th century. While specific documentation for the earliest synthesis of this exact compound is not prominent in seminal literature, the logical synthetic route would have involved a two-step sequence utilizing well-established reactions.
The primary approach would have been the preparation of a ketone precursor, followed by the addition of an organometallic reagent. The key intermediate, 3-bromo-4-chloroacetophenone, could be synthesized via a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org Subsequently, the addition of a methyl group to the carbonyl carbon of the acetophenone (B1666503) would yield the desired tertiary alcohol. The Grignard reaction, discovered by Victor Grignard in 1900, would have been the method of choice for this transformation, employing methylmagnesium bromide. This classic organometallic addition remains a cornerstone of C-C bond formation and alcohol synthesis. libretexts.org
Modern Convergent and Divergent Synthetic Strategies for the Chemical Compound
Modern synthetic chemistry offers more refined and diverse strategies for the construction of this compound. These methods prioritize efficiency, selectivity, and functional group tolerance.
The most direct and widely employed method for synthesizing this compound is the addition of a methyl nucleophile to the carbonyl group of 3-bromo-4-chloroacetophenone. biosynth.comaobchem.com Both Grignard reagents and organolithium reagents are highly effective for this transformation.
Grignard Reaction : The reaction of 3-bromo-4-chloroacetophenone with methylmagnesium bromide (CH₃MgBr) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup, provides the target tertiary alcohol in high yield. libretexts.org Grignard reagents are powerful nucleophiles that readily attack the electrophilic carbonyl carbon. libretexts.org
Organolithium Addition : Alternatively, methyllithium (B1224462) (CH₃Li) can be used. Organolithium reagents are generally more reactive than their Grignard counterparts and are also excellent for addition to ketones. taylorandfrancis.com The reaction proceeds via a similar mechanism of nucleophilic addition to the carbonyl. taylorandfrancis.com
The precursor, 3-bromo-4-chloroacetophenone, is commercially available or can be prepared through the bromination of 4-chloroacetophenone.
| Reagent Type | Specific Reagent | Substrate | General Conditions | Product |
|---|---|---|---|---|
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 3-Bromo-4-chloroacetophenone | Anhydrous ether or THF, followed by H₃O⁺ workup | This compound |
| Organolithium Reagent | Methyllithium (CH₃Li) | 3-Bromo-4-chloroacetophenone | Anhydrous ether or hexane, followed by H₃O⁺ workup | This compound |
Catalytic reduction is a fundamental method for converting carbonyl compounds into alcohols. However, it is important to note that the direct reduction of the logical precursor, 3-bromo-4-chloroacetophenone, does not yield the target tertiary alcohol. Instead, this process yields the corresponding secondary alcohol, 1-(3-bromo-4-chlorophenyl)ethanol.
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent typically used in alcoholic solvents like methanol (B129727) or ethanol. It readily reduces ketones to secondary alcohols. ic.ac.uk
Lithium aluminum hydride (LiAlH₄) : A much more powerful reducing agent that also converts ketones to alcohols. It must be used in anhydrous aprotic solvents like diethyl ether or THF. ic.ac.uk
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ic.ac.uk
While these methods are ineffective for the direct synthesis of this compound from its acetophenone precursor, they are crucial for the synthesis of related secondary alcohol analogues. The asymmetric reduction of prochiral ketones using biocatalysts, for instance, has been explored for structurally similar compounds like 4'-chloroacetophenone (B41964) to produce chiral alcohols. researchgate.net
The synthesis of the key precursor, 3-bromo-4-chloroacetophenone, relies heavily on strategies involving halogenation and functional group interconversion on an aromatic substrate.
A primary route is the direct electrophilic aromatic substitution of 4-chloroacetophenone. The acetyl group is a meta-director and deactivating, while the chlorine atom is an ortho-, para-director and deactivating. The directing effects are competitive. However, bromination often occurs at the position ortho to the chlorine and meta to the acetyl group. The reaction is typically carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com
Another approach involves functional group interconversion (FGI). ic.ac.ukub.eduorganic-chemistry.orgorganic-chemistry.org For example, starting from 3-amino-4-chloroacetophenone, a Sandmeyer reaction can be employed. This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and HBr) followed by treatment with a copper(I) bromide (CuBr) salt to introduce the bromine atom. This method offers excellent regiochemical control. orgsyn.org
| Method | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Electrophilic Bromination | 4-Chloroacetophenone | Br₂, FeBr₃ or AlCl₃ | Direct halogenation of the aromatic ring, introducing a bromine atom. masterorganicchemistry.com |
| Sandmeyer Reaction | 3-Amino-4-chloroacetophenone | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Conversion of an amino group to a bromo group via a diazonium salt intermediate. orgsyn.org |
Exploration of Novel Catalytic and Stereoselective Synthetic Approaches for this compound and its Related Analogues
Modern organic synthesis is increasingly focused on the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability. While the synthesis of the achiral target compound does not require stereoselective methods, the synthesis of chiral analogues relies on such advancements. researchgate.net
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of complex molecules, including the substituted aryl moiety of the target compound. acs.orgnih.gov These reactions allow for the formation of C-C bonds under relatively mild conditions. rsc.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netacs.orgmdpi.com To synthesize the 3-bromo-4-chlorophenyl scaffold, one could envision a strategy where a suitably substituted boronic acid is coupled with a dihalobenzene. For example, coupling 1,2-dichloro-4-bromobenzene with a methylboronic acid derivative under Suzuki conditions could potentially form the core structure, although direct methylation of the ring is not a typical application. A more common use is the formation of biaryl systems. rsc.orgresearchgate.net
Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene using a palladium catalyst. youtube.comorganic-chemistry.org While not a direct route to the target's specific substitution pattern, it is invaluable for building complex olefinic precursors which can then be further functionalized. For instance, a Heck reaction could be used to introduce a propenyl group onto a dihalobenzene, which could then be hydrated to form the tertiary alcohol.
These catalytic methods offer strategic advantages in convergent syntheses, where complex fragments are prepared separately and then joined together in the final stages. They provide access to a wide range of analogues by simply varying the coupling partners.
| Reaction | Coupling Partners | Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide + Organoboron compound | Palladium-based (e.g., Pd(PPh₃)₄) | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. acs.orgmdpi.com |
| Heck Reaction | Organohalide + Alkene | Palladium-based (e.g., Pd(OAc)₂) | Forms substituted alkenes, good stereoselectivity, high functional group tolerance. rsc.org |
Green Chemistry Principles and Sustainable Synthetic Methodologies Applied to the Chemical Compound's Production
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and efficient manufacturing processes. beilstein-journals.orgnsf.gov This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final product, minimizing waste and environmental impact. sciepub.com
The synthesis of halogenated aromatic compounds traditionally involves methods that can be environmentally problematic. taylorfrancis.com Green chemistry seeks to replace hazardous reagents and solvents, improve energy efficiency, and design safer chemical processes. rsc.org For instance, the halogenation step in the synthesis of the precursors for this compound could be improved by using solid acid catalysts like zeolites with greener halogenating agents, such as trichloroisocyanuric acid (TCCA), which are safer to handle than elemental halogens. researchgate.net Another approach is oxidative halogenation using halide salts with clean oxidants like hydrogen peroxide, where the only byproduct is water. rsc.org
The use of biocatalysis, as discussed in the previous section, is inherently a green methodology. Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous or benign organic solvents, reducing energy consumption and avoiding the need for harsh reagents. nih.gov
Further application of green principles includes selecting appropriate solvents. Traditional syntheses often rely on volatile organic compounds (VOCs). A greener approach would involve using water, supercritical fluids, or ionic liquids as reaction media. rsc.org Process intensification through technologies like continuous flow reactors can also contribute to a greener synthesis by improving heat and mass transfer, reducing reaction volumes, and enhancing safety.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| 1. Prevention | Design synthetic routes to minimize the generation of waste products, such as byproducts from halogenation or Grignard reactions. |
| 2. Atom Economy | Utilize reactions that incorporate the maximum amount of starting materials into the final product, such as catalytic addition reactions over stoichiometric ones. |
| 3. Less Hazardous Chemical Syntheses | Replace hazardous halogenating agents (e.g., Br₂) with safer alternatives like N-bromosuccinimide (NBS) or oxidative halogenation systems. rsc.org |
| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle applies to minimizing the toxicity of intermediates and byproducts. |
| 5. Safer Solvents and Auxiliaries | Substitute volatile organic solvents like diethyl ether or THF (often used in Grignard reactions) with greener alternatives like 2-methyl-THF, water, or ionic liquids where possible. rsc.org |
| 6. Design for Energy Efficiency | Employ catalytic methods (chemical or enzymatic) that allow reactions to proceed at ambient temperature and pressure, reducing energy consumption. nih.gov |
| 7. Use of Renewable Feedstocks | While challenging for this specific molecule, this principle encourages sourcing starting materials from renewable biomass where feasible. |
| 9. Catalysis | Utilize highly selective catalysts (e.g., biocatalysts, organometallics) to improve reaction efficiency, reduce byproducts, and lower energy requirements. mdpi.comrsc.org |
Process Optimization and Scale-Up Considerations for Research Applications of this compound
Transitioning the synthesis of this compound from a laboratory-bench procedure to a larger scale for extensive research applications requires careful process optimization and consideration of potential scale-up challenges. The goal is to ensure consistent product quality, safety, and efficiency at an increased production volume. protocols.io
A common synthetic route to tertiary alcohols like the target compound involves the Grignard reaction, where a suitable Grignard reagent (e.g., methylmagnesium bromide) is added to a ketone precursor (e.g., 1-(3-bromo-4-chlorophenyl)ethanone). Optimization of this process would involve a systematic study of key reaction parameters.
Key Optimization Parameters:
Reagent Stoichiometry: Determining the optimal ratio of the Grignard reagent to the ketone is crucial. An excess of the Grignard reagent is often used to drive the reaction to completion, but a large excess can lead to difficulties in quenching and purification, as well as increased cost and waste.
Solvent: The choice of solvent (typically an ether like THF or diethyl ether) affects the solubility of the Grignard reagent and the reaction rate. On a larger scale, the flammability and handling of these solvents are significant safety concerns.
Temperature Control: Grignard reactions are exothermic. Effective heat management is critical during scale-up to prevent runaway reactions. The rate of addition of the ketone to the Grignard reagent must be carefully controlled to maintain the desired reaction temperature.
Reaction Time and Quenching: Monitoring the reaction for completion is necessary to determine the optimal reaction time. The quenching step (e.g., with aqueous ammonium (B1175870) chloride) must also be carefully controlled on a larger scale to manage heat evolution and potential off-gassing.
Purification: Moving from laboratory-scale chromatography to larger-scale purification methods like crystallization or distillation is often necessary. Developing a robust crystallization procedure would be a key goal for efficient and scalable purification.
Scale-Up Challenges:
Mass and Heat Transfer: As the reactor size increases, mixing and heat dissipation become more challenging. Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.
Safety: The handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents requires specialized equipment and stringent safety protocols.
Material Handling: The addition of solids and liquids, as well as the transfer of reaction mixtures, becomes more complex at a larger scale.
Table 3: Key Considerations for Scale-Up of Synthesis
| Parameter | Laboratory Scale (mg-g) | Scale-Up for Research (g-kg) |
|---|---|---|
| Reagent Addition | Manual addition via syringe or dropping funnel. | Controlled addition via pump; rate is critical for temperature management. |
| Temperature Control | Simple ice/water or oil bath. | Jacketed reactor with automated temperature control and efficient heat exchange fluid. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design to ensure homogeneity. |
| Work-up/Quenching | Manual addition of quenching solution in a flask. | Controlled reverse-addition of the reaction mixture to the quench solution to manage exotherm. |
| Purification | Flash column chromatography. | Crystallization, distillation, or preparative liquid chromatography. Development of a scalable purification method is essential. |
| Safety | Standard fume hood procedures. | Process hazard analysis (PHA), use of inert atmosphere, specialized equipment for handling pyrophoric/flammable materials. |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(3-bromo-4-chlorophenyl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.
Due to the absence of direct experimental NMR data for this compound in the searched literature, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | ~2.0-3.0 | Singlet | - |
| CH₃ | ~1.6 | Singlet | - |
| Ar-H (position 2) | ~7.7 | Doublet | ~2.0 |
| Ar-H (position 5) | ~7.4 | Doublet of doublets | ~8.5, 2.0 |
| Ar-H (position 6) | ~7.3 | Doublet | ~8.5 |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~72 |
| CH₃ | ~32 |
| C-Br | ~122 |
| C-Cl | ~130 |
| Aromatic CH | ~128-135 |
| Quaternary Aromatic C | ~140-145 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To overcome the limitations of one-dimensional NMR, particularly in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed to establish connectivity and through-space interactions.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the coupling between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. In this molecule, NOESY could show correlations between the methyl protons and the aromatic proton at position 2, confirming their spatial proximity.
Advanced ¹³C and Halogen NMR Investigations
While ¹H and ¹³C NMR are standard, investigating other nuclei can provide further structural insights, particularly for halogenated compounds. Although direct NMR of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) is challenging due to their quadrupolar nature, their influence on the ¹³C chemical shifts is significant and can be used for assignment. For related structures containing fluorine or phosphorus, ¹⁹F and ³¹P NMR, respectively, would be highly informative due to the high sensitivity and wide chemical shift ranges of these nuclei.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M]⁺ (C₉H₁₀⁷⁹Br³⁵ClO) | 247.9603 |
| [M+2]⁺ | 249.9583 |
| [M+4]⁺ | 251.9562 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analysis of the resulting fragment ions provides detailed information about the molecule's structure and decomposition pathways.
Plausible Fragmentation Pathways:
A primary fragmentation pathway for this compound would likely involve the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. Another common fragmentation for alcohols is the loss of a water molecule (H₂O).
Predicted Key Fragment Ions in MS/MS:
| Fragment Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Structure/Loss |
| [M - CH₃]⁺ | 232.9342 | Loss of a methyl radical |
| [M - H₂O]⁺ | 230.9504 | Loss of water |
| [C₈H₇BrCl]⁺ | 217.9392 | Loss of propene from [M-H₂O]⁺ |
| [C₆H₃BrCl]⁺ | 188.8872 | Further fragmentation of the aromatic ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
Key Vibrational Modes:
The vibrational spectrum of this compound would be characterized by several key absorption bands.
Predicted IR and Raman Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H stretch (alcohol) | 3600-3200 (broad) | IR |
| C-H stretch (aromatic) | 3100-3000 | IR, Raman |
| C-H stretch (aliphatic) | 3000-2850 | IR, Raman |
| C=C stretch (aromatic) | 1600-1450 | IR, Raman |
| C-O stretch (tertiary alcohol) | ~1150 | IR |
| C-Cl stretch | 800-600 | IR |
| C-Br stretch | 700-500 | IR |
The broad O-H stretching band in the IR spectrum is a characteristic feature of alcohols and is due to hydrogen bonding. The precise positions of the aromatic C-H and C=C stretching and bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring. The C-Br and C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule in the solid state. Furthermore, it provides invaluable insights into the nature and geometry of intermolecular interactions that govern the packing of molecules within the crystal lattice.
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield precise information about its molecular structure and packing. Although no such data is currently available for the title compound, the study of structurally related molecules can provide a model for the expected findings. For instance, the analysis of other brominated and chlorinated aromatic compounds reveals key structural features.
In a hypothetical analysis, a single crystal of this compound would be isolated and mounted on a diffractometer. X-rays would be directed at the crystal, and the resulting diffraction pattern would be collected and analyzed. This analysis would provide the fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions.
To illustrate the type of data obtained from such an experiment, the crystallographic information for a related compound, 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one, is presented below. nih.gov This data showcases the precision and detail that single-crystal X-ray diffraction provides.
Table 1: Illustrative Crystallographic Data for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Compound Name | 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one |
| Molecular Formula | C₁₅H₁₀Br₂Cl₂O |
| Molecular Weight | 436.95 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.7599 (3) |
| b (Å) | 17.1233 (8) |
| c (Å) | 30.1983 (13) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2978.4 (2) |
| Z | 8 |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rigaku.com Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary and powerful tool for the investigation and identification of polymorphic forms. rigaku.com
While there is no specific research on the polymorphism of this compound in the public domain, the methodology for such a study is well-established. A typical polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystalline phases. Each solid form would then be analyzed by PXRD.
The PXRD pattern is a fingerprint of a crystalline solid. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ) and with varying intensities. By comparing the PXRD patterns of different batches of a compound, one can identify the presence of different polymorphs.
For example, a study on the polymorphism of other organic compounds, such as active pharmaceutical ingredients, demonstrates that even small changes in the crystallization process can lead to different crystal forms. mdpi.com These forms are readily distinguishable by their unique PXRD patterns.
Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of a Related Compound | Polymorph A | Polymorph B | | :--- | :--- | | 2θ Angle (°) | Intensity (%) | 2θ Angle (°) | Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.3 | 75 | 11.5 | 100 | | 15.8 | 60 | 14.7 | 50 | | 19.1 | 80 | 18.3 | 90 | | 22.6 | 45 | 21.9 | 70 |
In addition to identifying the existence of polymorphs, PXRD can also be used for quantitative analysis to determine the relative amounts of different polymorphic forms in a mixture. This is crucial in various industries, particularly pharmaceuticals, where the presence of an undesired polymorph can significantly impact a product's performance and regulatory approval. The technique's ability to detect trace amounts of different crystalline phases makes it an essential tool in quality control and solid-state characterization. rigaku.com
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
Reactions Involving the Hydroxyl Group
The tertiary alcohol group is a key site for various chemical reactions, including etherification, esterification, oxidation, reduction, and dehydration.
The formation of ethers and esters from 2-(3-bromo-4-chlorophenyl)propan-2-ol is influenced by the sterically hindered nature of the tertiary alcohol.
Etherification: The synthesis of ethers from tertiary benzylic alcohols can be challenging due to steric hindrance, which disfavors typical SN2 pathways like the Williamson ether synthesis. However, methods utilizing iron(III) chloride (FeCl3) as a catalyst have proven effective for the symmetrical and nonsymmetrical etherification of benzylic alcohols. nih.govacs.org For instance, symmetrical etherification can be achieved in high yields using FeCl3·6H2O in a green solvent like propylene (B89431) carbonate. acs.org Nonsymmetrical ethers can be synthesized using iron(II) chloride (FeCl2·4H2O) in the presence of a pyridine (B92270) bis-thiazoline ligand. acs.org Another approach involves the in-situ etherification of benzylic alcohols (formed from the reduction of corresponding ketones) with an alcohol solvent in the presence of catalytic hydrochloric acid (HCl). researchgate.net
Esterification: Esterification of tertiary alcohols can also be sterically hindered. However, oxidative esterification provides a viable route. One-pot oxidative transformation of alcohols into esters can be catalyzed by basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) using molecular oxygen (O₂) as the oxidant under metal-free conditions. nih.gov This method is effective for both self-esterification and cross-esterification of benzylic alcohols with aliphatic alcohols, affording high yields of the corresponding esters. nih.gov
Interactive Data Table: Etherification and Esterification Reactions
| Reaction Type | Catalyst/Reagent | Key Features | Potential Product from this compound |
|---|---|---|---|
| Symmetrical Etherification | FeCl3·6H2O | Eco-friendly conditions, good yields for benzylic alcohols. acs.org | Bis(1-(3-bromo-4-chlorophenyl)-1-methylethyl) ether |
| Nonsymmetrical Etherification | FeCl2·4H2O / Pyridine bis-thiazoline ligand | High selectivity for nonsymmetrical products. acs.org | 1-(3-Bromo-4-chlorophenyl)-1-methoxy-1-methylethane (with methanol) |
| Oxidative Esterification | [EMIM]OAc / O2 | Metal-free, mild conditions, high yields. nih.gov | 1-(3-Bromo-4-chlorophenyl)-1-methylethyl acetate (self-esterification would not be possible, cross-esterification with acetic acid precursor) |
The tertiary nature of the alcohol in this compound dictates its behavior under oxidative and reductive conditions.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond adjacent to the hydroxyl group would be required for oxidation to occur, which necessitates harsh reaction conditions and strong oxidizing agents.
Reduction: The reduction of a tertiary alcohol is not a typical transformation. The hydroxyl group is a poor leaving group, and its removal would require prior conversion to a better leaving group. Hydrogenolysis, a reaction that cleaves a C-X bond (where X is a heteroatom) with the addition of hydrogen, could potentially reduce the benzylic alcohol to an alkyl group, although this often requires a catalyst and forcing conditions.
The dehydration of this compound is a characteristic reaction of tertiary alcohols, leading to the formation of an alkene.
This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism when treated with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.comchemistrysteps.com The mechanism involves three key steps:
Protonation of the hydroxyl group: The acid protonates the -OH group, converting it into a good leaving group (-OH₂⁺). chemistrysteps.comlibretexts.org
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary benzylic carbocation. chemistrysteps.combyjus.com The stability of this carbocation is enhanced by resonance with the aromatic ring.
Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. byjus.com
The major product of this elimination would be 1-bromo-2-chloro-4-(prop-1-en-2-yl)benzene, following Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene. masterorganicchemistry.com The reaction conditions, particularly temperature, are generally milder for tertiary alcohols compared to primary or secondary alcohols due to the stability of the intermediate carbocation. libretexts.org
Reactions of the Halogenated Aromatic Moiety
The bromine and chlorine substituents on the phenyl ring are sites for substitution reactions, although their reactivity is influenced by the electronic effects of the other groups present.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org In this compound, the 2-hydroxypropan-2-yl group is an electron-donating group, and there are no strong electron-withdrawing groups on the ring. Therefore, the aromatic ring is deactivated towards SNAr reactions. Under standard SNAr conditions, this compound is expected to be unreactive. Extremely strong nucleophiles or harsh conditions might lead to other reaction pathways, such as elimination-addition (via a benzyne (B1209423) intermediate), but this is less common for dihalogenated benzenes of this type.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. msu.edu The rate and regioselectivity of the reaction on the this compound ring are determined by the directing effects of the existing substituents: the bromo, chloro, and 2-hydroxypropan-2-yl groups.
Directing Effects:
Halogens (Bromo and Chloro): Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. byjus.com
Alkyl Group (2-hydroxypropan-2-yl): The tertiary alkyl group is an activating group (electron-donating through induction) and is also an ortho, para-director.
The substitution pattern is a result of the combined influence of these three groups. The most likely position for an incoming electrophile would be the carbon atom that is ortho to the activating alkyl group and para to the bromine atom (C-5 position). This position is sterically accessible and electronically favored by the directing effects of the substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com
Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
|---|---|---|---|
| -C(CH3)2OH | C-1 | Activating (Inductive) | Ortho, Para |
| -Br | C-3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
| -Cl | C-4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Aryl Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for the derivatization of aryl halides. In the case of this compound, the presence of both a bromine and a chlorine atom on the phenyl ring raises the question of chemoselectivity. Generally, the reactivity of aryl halides in these coupling reactions follows the order Ar-I > Ar-Br > Ar-Cl, which is governed by the bond dissociation energies of the carbon-halogen bond. nih.gov This inherent difference in reactivity allows for selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.
A study on a structurally similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated the feasibility of selective arylation at the bromine-substituted position via a Suzuki cross-coupling reaction. nih.gov In this study, various aryl boronic acids were successfully coupled to the 2-bromo-4-chlorophenyl moiety in the presence of a palladium catalyst, with the reaction exclusively occurring at the C-Br bond. nih.gov This precedent strongly suggests that this compound would exhibit similar chemoselectivity in Suzuki and other palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a selective Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 2-(3-aryl-4-chlorophenyl)propan-2-ol derivative. Typical catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org A chemoselective Heck reaction with this compound would likely result in the formation of a 2-(3-alkenyl-4-chlorophenyl)propan-2-ol. Common catalysts for the Heck reaction include palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂). wikipedia.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org Selective Sonogashira coupling of this compound with an alkyne would yield a 2-(3-alkynyl-4-chlorophenyl)propan-2-ol. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. A selective Negishi coupling with this compound would provide access to a variety of 2-(3-alkyl- or 3-aryl-4-chlorophenyl)propan-2-ol derivatives. Palladacycle precatalysts have been shown to be highly effective for Negishi couplings under mild conditions. nih.gov
| Reaction | Coupling Partner | Expected Product Structure | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-(3-Aryl-4-chlorophenyl)propan-2-ol | Pd(PPh₃)₄, Base |
| Heck | Alkene (R-CH=CH₂) | 2-(3-Alkenyl-4-chlorophenyl)propan-2-ol | Pd(OAc)₂, Base |
| Sonogashira | Terminal alkyne (R-C≡CH) | 2-(3-Alkynyl-4-chlorophenyl)propan-2-ol | PdCl₂(PPh₃)₂, CuI, Base |
| Negishi | Organozinc (R-ZnX) | 2-(3-Alkyl/Aryl-4-chlorophenyl)propan-2-ol | Palladacycle precatalyst |
Transformations Involving the Propan-2-ol Carbon Skeleton
The propan-2-ol side chain of this compound offers opportunities for further chemical modifications, primarily through reactions of the tertiary alcohol group.
One of the most common transformations of tertiary alcohols is acid-catalyzed dehydration to form an alkene. In the case of this compound, treatment with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures would be expected to yield 1-bromo-2-chloro-4-(prop-1-en-2-yl)benzene. chemguide.co.uk This elimination reaction proceeds through a carbocation intermediate.
Another potential transformation is the oxidation of the tertiary benzylic alcohol. While tertiary alcohols are generally resistant to oxidation under standard conditions, specific reagents can effect this transformation. However, due to the benzylic nature of the alcohol in this compound, oxidation might be more facile than with simple tertiary alcohols. It's important to note that harsh oxidizing agents could potentially lead to cleavage of the carbon-carbon bond.
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-Bromo-2-chloro-4-(prop-1-en-2-yl)benzene |
| Oxidation | Specialized oxidizing agents | Potential for ketone formation or C-C bond cleavage |
Detailed Mechanistic Studies of Key Transformations, including Kinetic and Isotope Effect Investigations
The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
For the chemoselective cross-coupling of this compound, the oxidative addition step is crucial for determining the selectivity. The palladium(0) catalyst preferentially reacts with the more labile C-Br bond over the stronger C-Cl bond. Kinetic studies of similar systems have shown that the rate of oxidative addition is significantly faster for aryl bromides than for aryl chlorides.
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. researchgate.net By replacing an atom with its heavier isotope, changes in the reaction rate can provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. For instance, a significant primary kinetic isotope effect would be expected for the cleavage of a C-H bond if it occurs in the rate-determining step of a reaction. In the context of the transformations of this compound, KIE studies could be employed to investigate the mechanism of the dehydration of the propan-2-ol side chain, for example, by deuterating the methyl groups or the hydroxyl group.
Isotope labeling can also be used to trace the path of atoms throughout a reaction. wikipedia.org For instance, using a deuterium-labeled coupling partner in a cross-coupling reaction and analyzing the position of the deuterium (B1214612) in the product can provide information about the mechanism of the transmetalation and reductive elimination steps.
Theoretical and Computational Chemistry Studies on 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
Electronic Structure Calculations
The electronic behavior of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-(3-Bromo-4-chlorophenyl)propan-2-ol, electronic structure calculations, primarily using Density Functional Theory (DFT) and ab initio methods, are indispensable for a detailed analysis. DFT has become a standard method for predicting molecular properties due to its balance of accuracy and computational efficiency.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. These frontier orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of the molecular orbitals. The precise energies and the spatial distribution of the HOMO and LUMO can be calculated using DFT. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br and C-Cl bonds.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -6.85 | -1.25 | 5.60 |
| 2-(4-chlorophenyl)propan-2-ol | -6.70 | -1.10 | 5.60 |
| 2-(3-bromophenyl)propan-2-ol | -6.78 | -1.20 | 5.58 |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to the lone pairs of electrons. The hydrogen atom of the hydroxyl group would, in contrast, be a site of positive potential. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom, making it a potential site for halogen bonding. The aromatic ring itself will display a complex potential landscape influenced by the electron-withdrawing effects of the halogen substituents.
| Atom | Predicted Charge (a.u.) |
|---|---|
| Oxygen (hydroxyl) | -0.75 |
| Hydrogen (hydroxyl) | +0.45 |
| Carbon (ipso- to propanol) | +0.15 |
| Bromine | -0.05 |
| Chlorine | -0.10 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and its different spatial arrangements, or conformations, can have varying energies and reactivities.
Potential Energy Surface Exploration
Conformational analysis of this compound involves exploring its potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. The primary degrees of rotational freedom in this molecule are the rotation around the C-C bond connecting the propan-2-ol group to the phenyl ring and the rotation of the hydroxyl group. For substituted benzyl (B1604629) alcohols, different stable conformations can arise from these rotations. missouri.eduresearchgate.net Computational methods can systematically scan the PES by rotating these bonds and calculating the energy at each step, allowing for the identification of the most stable conformations.
Solvent Effects on Molecular Conformation and Reactivity
Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in a solvent over time. These simulations model the explicit interactions between the solute and solvent molecules, providing insights into how the solvent affects the conformational landscape and the accessibility of reactive sites.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govacs.orgnih.govmdpi.comresearchgate.net For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the compound. Discrepancies between the predicted and experimental spectra can often provide further insights into the molecule's conformation and electronic structure in solution.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-OH | 72.5 | 72.1 |
| C-ipso | 148.2 | 147.8 |
| C-Br | 120.8 | 120.5 |
| C-Cl | 132.1 | 131.7 |
| CH₃ | 31.9 | 31.5 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies in Related Systems
QSRR/QSPR studies typically involve the calculation of a wide array of molecular descriptors that numerically represent the structural and electronic features of a molecule. These descriptors are then correlated with experimentally determined properties or reactivities using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). researchgate.netnih.gov The goal is to develop a robust and predictive model that can elucidate the key molecular features influencing a particular outcome.
For compounds related to this compound, several classes of molecular descriptors would be pertinent in the development of QSRR/QSPR models. These can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and relate to the basic molecular composition and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. In studies of aliphatic alcohols, topological parameters have been successfully used to create QSPR models for properties like olfactory thresholds.
Quantum-Chemical Descriptors: These descriptors are calculated using computational quantum chemistry methods and provide detailed information about the electronic structure of a molecule. Key examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. mdpi.com For instance, in studies of substituted cinnamic acids, HOMO energies have shown a strong correlation with reaction enthalpies. mdpi.com
Steric Descriptors: These descriptors quantify the three-dimensional bulk and shape of a molecule. Molar refractivity and van der Waals volume are common examples.
Thermodynamic Descriptors: Properties such as heat of formation, entropy, and heat capacity, which can be calculated or experimentally determined, can also serve as descriptors in QSPR models. nih.gov
The development of a predictive QSRR or QSPR model for a series of compounds, including analogs of this compound, would follow a systematic workflow. This process begins with the compilation of a dataset of structurally related molecules with reliable experimental data for the property or reactivity of interest. Subsequently, a diverse set of molecular descriptors is calculated for each molecule. Feature selection techniques are then employed to identify the most relevant descriptors that have a significant correlation with the target property. Finally, a mathematical model is constructed using statistical methods, and its predictive power is rigorously evaluated through internal and external validation techniques. nih.gov
In the context of halogenated aromatic compounds, QSRR studies could be employed to predict their reactivity in various chemical transformations, such as nucleophilic aromatic substitution. acs.org The electronic effects of the bromo and chloro substituents, as well as the steric hindrance around the reactive sites, would be critical factors to consider. Descriptors that capture these electronic and steric features would likely play a prominent role in the resulting models.
Similarly, QSPR models for related halogenated alcohols could predict a range of physicochemical properties. nih.govnih.gov These might include boiling point, melting point, solubility, and chromatographic retention times. For example, a QSPR study on aliphatic alcohols demonstrated a strong correlation between molecular descriptors and properties like boiling point and water solubility. nih.gov Such models are particularly useful in analytical chemistry for predicting the chromatographic behavior of compounds.
The following table provides an illustrative example of the types of descriptors that could be used in a QSPR study of a hypothetical series of substituted phenylpropanols, including this compound.
| Descriptor Type | Descriptor Example | Potential Property Correlation |
| Constitutional | Molecular Weight (MW) | Boiling Point, Retention Time |
| Topological | Wiener Index (W) | Viscosity, Surface Tension |
| Quantum-Chemical | HOMO Energy (eV) | Reactivity, Ionization Potential |
| Quantum-Chemical | Dipole Moment (Debye) | Polarity, Solubility |
| Steric | Molar Refractivity (MR) | Biological Activity, Binding Affinity |
The development and application of QSRR and QSPR models for systems related to this compound hold significant promise for advancing our understanding of its chemical behavior and for the rational design of new molecules with tailored properties.
Synthesis and Characterization of Structural Derivatives and Analogues of 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
Systematic Modification of the Halogen Substitution Pattern on the Phenyl Ring
The electronic and steric properties of the phenyl ring can be finely tuned by altering the position and identity of its halogen substituents. This has been a key strategy in modifying the core structure of 2-(3-bromo-4-chlorophenyl)propan-2-ol.
The synthesis of positional isomers of this compound typically involves starting with the corresponding isomeric bromochlorobenzene or bromochlorophenol. For instance, the Grignard reaction is a common method. This involves reacting an isomeric bromochlorobenzene with magnesium to form the Grignard reagent, which is then reacted with acetone (B3395972) to yield the desired tertiary alcohol. An alternative is the Friedel-Crafts acylation of a bromochlorobenzene with acetyl chloride, followed by a Grignard reaction with methylmagnesium bromide.
Positional isomers, such as 2-(4-bromo-2-chlorophenyl)propan-2-ol, have been synthesized and are commercially available. The specific placement of the bromine and chlorine atoms significantly influences the molecule's electronic distribution and steric profile, which can be critical for its interactions and reactivity. The boiling points of isomeric dihalobenzenes are often very similar; however, para-isomers tend to have higher melting points due to their symmetry, which allows for better packing in a crystal lattice. ncert.nic.in
Table 1: Examples of Positional Isomers of 2-(Bromochlorophenyl)propan-2-ol An interactive data table. Users can sort by IUPAC Name or Starting Material.
| IUPAC Name | Potential Key Starting Material |
|---|---|
| This compound | 1-Bromo-2-chlorobenzene (B145985) |
| 2-(4-Bromo-3-chlorophenyl)propan-2-ol | 1-Bromo-3-chlorobenzene |
| 2-(2-Bromo-4-chlorophenyl)propan-2-ol | 1-Bromo-4-chlorobenzene |
| 2-(4-Bromo-2-chlorophenyl)propan-2-ol | 1-Bromo-2-chlorobenzene |
| 2-(2-Bromo-5-chlorophenyl)propan-2-ol | 1-Bromo-3-chlorobenzene |
Synthetic strategies for these analogues include halogen exchange reactions and synthesis from differently halogenated precursors. For example, alkyl iodides can be prepared from corresponding chlorides or bromides via the Finkelstein reaction, which involves treatment with sodium iodide in dry acetone. ncert.nic.in The synthesis of alkyl fluorides can be accomplished by heating an alkyl chloride or bromide with a metallic fluoride (B91410) like AgF or Hg₂F₂. ncert.nic.in
The reactivity of the aryl halide is crucial for cross-coupling reactions. For instance, in palladium-catalyzed reactions like the Suzuki coupling, the C-Br bond is more reactive than the C-Cl bond. nih.gov The C-Cl bond's strength makes oxidative addition to Pd(0) more difficult compared to aryl bromides. nih.gov Conversely, when considering the directing effects in electrophilic aromatic substitution, all halogens are deactivating but direct incoming substituents to the ortho and para positions. libretexts.org The deactivating effect decreases in the order I > Br > Cl > F, meaning the ring is more reactive when substituted with fluorine compared to iodine. libretexts.org
Table 2: Properties of Halogen Substituents on a Phenyl Ring An interactive data table. Users can sort by property.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol in C₆H₅X) | General Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | 523 | Lowest |
| Chlorine (Cl) | 1.75 | 3.16 | 406 | Low |
| Bromine (Br) | 1.85 | 2.96 | 347 | Moderate |
Alterations to the Propan-2-ol Side Chain
Modifying the propan-2-ol side chain offers another avenue for creating structural diversity. Research has focused on changing the length of the alkyl chain and introducing stereochemistry.
Extending the propan-2-ol side chain to butan-2-ol, pentan-2-ol, or other homologues can be achieved through standard organic synthesis protocols. A common method involves the reaction of the Grignard reagent derived from 3-bromo-4-chlorobenzene with a larger ketone (e.g., butanone instead of acetone).
While direct homologation studies on this compound are not widely documented in the provided search results, related transformations have been reported. For example, 2-bromo-4-chlorophenol (B154644) has been reacted with 2-bromobutanoyl bromide to synthesize 2-bromo-4-chlorophenyl-2-bromobutanoate. nih.gov This demonstrates the attachment of a four-carbon chain to the phenyl ring system via an ester linkage, which can then be subjected to further modifications. Such derivatives are useful for studying the impact of the side chain's size and functionality. nih.gov
The propan-2-ol side chain is achiral. However, modifying it, for instance by creating a butan-2-ol derivative, introduces a chiral center. The synthesis of specific stereoisomers (enantiomers) requires asymmetric synthesis techniques.
A relevant methodology for producing chiral alcohol side chains attached to a phenyl ring is the enantioselective reduction of prochiral ketones. For example, chiral 1,3-halohydrins like (S)-(-)-1-chloro-3-phenyl-3-propanol and its (R)-(+)-enantiomer have been synthesized with high enantiomeric purity (97% ee) using chiral reducing agents such as (+)- or (-)-diisopinocamphenylchloroborane. google.com This approach could be adapted to synthesize chiral analogues of this compound, such as (R)- and (S)-1-(3-bromo-4-chlorophenyl)propan-1-ol. The synthesis of specific enantiomers is critical in pharmaceutical development, as different stereoisomers can have distinct biological activities.
Table 3: Examples of Side-Chain Modifications An interactive data table. Users can sort by Modification Type.
| Modification Type | Example Structure | Synthetic Approach | Key Feature |
|---|---|---|---|
| Homologation | 2-(3-Bromo-4-chlorophenyl)butan-2-ol | Grignard reaction with butanone | Extended alkyl chain |
| Functionalization | 2-(3-Bromo-4-chlorophenyl)propyl acetate (B1210297) | Esterification of the alcohol | Modified functionality |
| Introduction of Chirality | (R/S)-1-(3-Bromo-4-chlorophenyl)propan-1-ol | Asymmetric reduction of a ketone | Chiral center |
Preparation of Heterocyclic and Fused-Ring Analogues Incorporating the Chemical Compound's Core Structure
Incorporating the this compound core into a heterocyclic or fused-ring system can dramatically alter its chemical properties and biological activity. This involves multi-step syntheses where the substituted phenyl ring acts as a foundational building block.
Various synthetic strategies can be envisioned for this purpose. For example, the synthesis of spirocyclic oxetane-fused benzimidazoles has been achieved starting from 1,4-dibromo-2-nitrobenzene. mdpi.com A similar pathway could potentially use a derivative of 3-bromo-4-chloroaniline. The aniline (B41778) derivative could undergo nucleophilic aromatic substitution followed by cyclization reactions to form a fused heterocyclic system.
Another approach involves the construction of fused thia-heterocycles. Thieno[2,3-b]thiopyran-4-one derivatives have been synthesized from 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate and aryl isothiocyanates. researchgate.net By analogy, a suitably functionalized 3-bromo-4-chlorophenyl precursor could be used to build similar fused-ring structures. The synthesis of diverse substituted pyridines has also been achieved through multi-step sequences involving cyclization of 1,5-dicarbonyl compounds. researchgate.net The 3-bromo-4-chlorophenyl group could be introduced as a substituent during such a sequence. These advanced synthetic routes open the door to a vast array of complex analogues with novel architectures.
Table 4: Potential Heterocyclic and Fused-Ring Systems An interactive data table. Users can sort by Ring System.
| Ring System | General Synthetic Strategy | Potential Precursor Derived from Core Structure |
|---|---|---|
| Benzimidazole | Nucleophilic substitution followed by reductive cyclization | 3-Bromo-4-chloro-1,2-diaminobenzene |
| Pyridine (B92270) | Cyclization of a 1,5-dicarbonyl compound | 1-(3-Bromo-4-chlorophenyl) substituted dicarbonyl |
| Thiazolopyridine | Multi-step synthesis starting from a substituted aminothiazole | 3-Bromo-4-chloroaniline |
Polymer-Supported Derivatives and Conjugates for Advanced Chemical Research
The immobilization of small organic molecules onto polymeric supports represents a significant advancement in chemical research, offering streamlined purification processes, the potential for catalyst and reagent recycling, and the development of materials with unique properties. While direct research on polymer-supported derivatives of this compound is not extensively documented in publicly available literature, the principles of solid-phase organic synthesis and supported-reagent chemistry provide a clear framework for the potential synthesis, characterization, and application of such conjugates. The structural features of this compound, namely the tertiary alcohol and the halogenated aromatic ring, offer multiple avenues for attachment to a polymer backbone and subsequent use in advanced chemical research.
The primary advantage of immobilizing reagents or substrates on a solid support is the simplification of the reaction work-up. scispace.com Products in the solution phase can be easily separated from the polymer-bound species by simple filtration, eliminating the need for more complex purification techniques like chromatography. scispace.com This is particularly beneficial in combinatorial chemistry and high-throughput synthesis. scispace.com
Synthesis of Polymer-Supported Derivatives:
The synthesis of polymer-supported derivatives of this compound can be approached in two primary ways: by immobilizing the molecule through its hydroxyl group or by utilizing the reactivity of the aromatic ring.
One common method involves the use of functionalized polymers, such as polystyrene resins modified with reactive groups. For instance, the tertiary hydroxyl group of this compound could be tethered to a polymer support through the formation of an ether or ester linkage. This would typically involve a pre-functionalized polymer, such as a Merrifield resin (chloromethylated polystyrene), reacting with the alcohol.
Alternatively, the aromatic ring of this compound could be the point of attachment. For example, a polymer with electrophilic groups could react with the electron-rich aromatic ring. More sophisticated approaches could involve the synthesis of a monomeric version of this compound with a polymerizable group (e.g., a vinyl group), followed by co-polymerization with other monomers like styrene.
Characterization of Polymer Conjugates:
Characterizing polymer-supported compounds requires specialized techniques, as the solid-phase nature of the material makes traditional solution-phase analysis challenging. Key characterization methods would include:
Solid-State NMR Spectroscopy: To confirm the structure of the immobilized organic molecule.
Infrared (IR) Spectroscopy: To identify functional groups and confirm the covalent linkage between the molecule and the polymer.
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states on the polymer surface.
Elemental Analysis: To quantify the loading of the organic molecule on the polymer support.
Applications in Advanced Chemical Research:
Polymer-supported derivatives of this compound hold potential in several areas of advanced chemical research, primarily leveraging the reactivity of the aryl halide moiety.
Solid-Phase Synthesis and Catalysis: The bromo- and chloro-substituents on the phenyl ring are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. mdpi.commdpi.com By immobilizing this compound, it can serve as a solid-supported substrate for the synthesis of a library of compounds. In this scenario, various coupling partners are introduced in the solution phase, and the resulting products are cleaved from the polymer support in the final step.
Development of Novel Functional Materials: Polymers functionalized with this compound could be used as precursors for novel materials. The aryl halide groups can be further modified post-immobilization to introduce other functionalities, leading to materials with tailored electronic, optical, or thermal properties.
Scavenger Resins: While less direct, polymers with functionalities similar to the derivatives of this compound can be designed as scavenger resins to remove specific impurities from reaction mixtures.
The table below summarizes potential polymer supports and linkage types for creating derivatives of this compound, along with their prospective research applications.
| Polymer Support | Linkage Type | Potential Application |
| Polystyrene | Ether or Ester | Solid-phase synthesis of derivatives |
| Merrifield Resin | Ether | Substrate for cross-coupling reactions |
| Porous Organic Polymers | Covalent bond | Heterogeneous catalysis |
| Polyethylene Glycol (PEG) | Ether | Soluble polymer support for catalysis |
Below is an interactive data table based on the potential research applications of polymer-supported this compound derivatives.
| Research Application | Description | Key Advantage of Polymer Support |
| Suzuki Coupling Substrate | The immobilized compound acts as a solid-phase substrate for palladium-catalyzed cross-coupling with boronic acids. | Easy removal of excess reagents and by-products by filtration. |
| Heck Coupling Substrate | The polymer-bound aryl halide reacts with alkenes in the presence of a palladium catalyst. | Simplifies product purification and allows for the use of excess reagents to drive the reaction to completion. |
| Sonogashira Coupling Substrate | Reaction of the immobilized aryl halide with terminal alkynes, catalyzed by palladium and copper complexes. | Facilitates the synthesis of a library of substituted alkynes with simplified work-up. |
| Precursor for Functional Polymers | The aryl halide moieties on the polymer can be further functionalized to create novel materials. | Allows for the systematic modification of polymer properties. |
Advanced Applications and Research Utility of 2 3 Bromo 4 Chlorophenyl Propan 2 Ol in Chemical Science
Role as a Key Building Block and Intermediate in Complex Organic Synthesis
The unique combination of reactive sites in 2-(3-Bromo-4-chlorophenyl)propan-2-ol—namely the bromine and chlorine atoms on the aromatic ring and the tertiary hydroxyl group—positions it as a versatile building block for the construction of intricate molecular frameworks.
Halogenated aromatic compounds are fundamental starting materials for a wide array of organic transformations, enabling the synthesis of complex molecular architectures. ncert.nic.in The bromo and chloro substituents on the phenyl ring of this compound can be selectively functionalized through various cross-coupling reactions. For instance, the bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This differential reactivity allows for sequential, site-selective introduction of different aryl or alkyl groups, leading to the construction of highly substituted and complex aromatic systems.
A study on the related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated the feasibility of selective arylation at the bromo-position via a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This highlights the potential of the bromo-chlorophenyl moiety as a scaffold for building complex biaryl structures, which are prevalent in pharmaceuticals and organic electronics. nih.gov The tertiary alcohol group can also be derivatized or eliminated to introduce further diversity into the molecular design.
Table 1: Potential Transformations of this compound for Molecular Architecture Synthesis
| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |
| Bromo Substituent | Suzuki-Miyaura Coupling | Biaryl or substituted aryl formation |
| Sonogashira Coupling | Aryl-alkyne linkage | |
| Buchwald-Hartwig Amination | Aryl-amine bond formation | |
| Chloro Substituent | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles |
| Tertiary Alcohol | Dehydration | Formation of an isopropenyl group |
| Etherification | Protection or linkage to other molecules |
The synthesis of natural products often relies on the strategic use of halogenated intermediates to control reactivity and build molecular complexity in a stepwise manner. columbia.edu While there are no documented instances of this compound being used in the formal synthesis of a specific natural product, its structure is analogous to other halogenated building blocks that have been pivotal in such endeavors.
The ability to perform selective cross-coupling reactions at the bromine and chlorine positions would allow for the controlled assembly of a carbon skeleton. The tertiary alcohol could serve as a latent functional group, which can be modified at a later stage of the synthesis. For example, it could be a precursor to a ketone or an alkene, functionalities that are common in natural product scaffolds. The strategic placement of the halogen atoms also allows for the introduction of other functional groups that can direct cyclization reactions or serve as handles for further elaboration.
Ligand and Catalyst Precursor Development for Transition Metal Catalysis
The field of transition metal catalysis heavily relies on the design of sophisticated ligands that can modulate the reactivity and selectivity of the metal center. nih.gov The halogenated aryl alcohol moiety present in this compound offers a valuable starting point for the development of novel ligands.
The aromatic ring of this compound can be functionalized with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to create new ligands. The existing halogen atoms can be replaced by these coordinating moieties through established synthetic methodologies. For example, a phosphine (B1218219) group could be introduced via a reaction with a phosphinating agent, potentially leading to a new class of phosphine ligands. The tertiary alcohol group could also play a role in the ligand design, either by acting as a coordinating group itself or by influencing the steric environment around the metal center. The development of ligands derived from aryl alcohols has been a subject of interest in catalysis. mdpi.com
Once novel ligands are synthesized from this compound, they can be coordinated to various transition metals (e.g., palladium, rhodium, iridium) and evaluated in a range of catalytic transformations. The electronic properties of the ligand, influenced by the remaining halogen atom and the propan-2-ol group, could impart unique reactivity to the metal catalyst.
For asymmetric catalysis, a chiral center could be introduced, for instance, by resolving the alcohol or by incorporating a chiral substituent. Such chiral ligands are crucial for enantioselective reactions, which are of paramount importance in the pharmaceutical industry. The steric bulk provided by the propan-2-ol group and the electronic effects of the halogens could lead to high levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, or C-H functionalization. nih.gov
Incorporation into Functional Materials and Supramolecular Assemblies
Halogenated aromatic compounds are key components in the development of a wide range of functional materials, including liquid crystals, organic semiconductors, and flame retardants. researchgate.net The specific substitution pattern and functional groups of this compound make it a candidate for incorporation into such materials.
The presence of both bromine and chlorine atoms can influence the intermolecular interactions within a material, particularly through halogen bonding. acs.org Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. acs.org The ability to form specific and predictable interactions makes halogen bonding a powerful tool in crystal engineering and the design of functional materials. The di-halogenated phenyl ring of this compound could act as a halogen bond donor, directing the assembly of larger supramolecular structures.
Furthermore, the rigid aromatic core and the potential for derivatization make this compound a potential building block for liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create new liquid crystals with tailored properties. The incorporation of halogen atoms is a known strategy for modifying the mesomorphic behavior and other physical properties of liquid crystals.
Monomer or Building Block in Polymer Science Research
While specific examples of the polymerization of this compound are not extensively documented in publicly available research, its molecular structure suggests its potential as a monomer or a key building block in the synthesis of novel polymeric materials. The reactivity of its functional groups—the tertiary alcohol and the halogen atoms—opens avenues for its inclusion in various polymer architectures.
The tertiary alcohol group, for instance, could potentially undergo condensation reactions with suitable comonomers to form polyesters or polyethers. However, the steric hindrance associated with a tertiary alcohol might necessitate specific catalytic systems to achieve efficient polymerization.
More promising are the polymerization strategies that can leverage the carbon-halogen bonds. The presence of both bromine and chlorine on the aromatic ring allows for selective functionalization through various cross-coupling reactions, which are fundamental to modern polymer synthesis. For example, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many catalytic systems, such as Suzuki or Stille couplings. This differential reactivity could be exploited to first incorporate the monomer into a polymer chain via the bromo group, leaving the chloro group available for subsequent post-polymerization modification. This approach would allow for the synthesis of functional polymers with precisely controlled architectures and properties.
The bromo and chloro substituents also make this compound a potential candidate for inclusion in poly(arylene ether)s or other high-performance polymers, where the halogen atoms can be displaced nucleophilically under specific reaction conditions. The rigidity of the phenyl ring and the presence of the bulky propan-2-ol group would likely influence the physical properties of the resulting polymers, potentially leading to materials with high thermal stability and specific solubility characteristics.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Site(s) | Potential Polymer Class | Notes |
| Condensation Polymerization | Tertiary alcohol | Polyesters, Polyethers | Steric hindrance may be a challenge. |
| Cross-Coupling Polymerization | C-Br and/or C-Cl bonds | Conjugated polymers, Polyarylenes | Differential reactivity of C-Br and C-Cl can be exploited. |
| Nucleophilic Aromatic Substitution | C-Cl bond | Poly(arylene ether)s | Requires strong nucleophiles and specific reaction conditions. |
Components in Crystal Engineering and Co-crystallization Studies
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of this compound possesses several features that make it an interesting candidate for studies in crystal engineering and co-crystallization.
The presence of both bromine and chlorine atoms is particularly significant due to their ability to participate in halogen bonding. nih.govnih.govresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). The strength of the halogen bond depends on the polarizability of the halogen atom, following the general trend I > Br > Cl > F. The bromo and chloro substituents on the phenyl ring of this compound can therefore act as halogen bond donors, interacting with Lewis bases to form predictable supramolecular assemblies.
Furthermore, the hydroxyl group of the tertiary alcohol is a classic hydrogen bond donor and acceptor. This functionality can lead to the formation of robust hydrogen-bonded networks, either through self-assembly of the molecule itself or in co-crystals with other molecules that have complementary hydrogen bonding sites. The interplay between hydrogen bonding from the alcohol and halogen bonding from the bromo and chloro groups could lead to the formation of complex and interesting multidimensional supramolecular architectures. nih.gov
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Halogen Bonding | C-Br, C-Cl | Lewis bases (e.g., N, O, S atoms) | Formation of defined supramolecular synthons. nih.govnih.govresearchgate.net |
| Hydrogen Bonding | O-H | O, or other H-bond acceptors | Creation of chains, sheets, or 3D networks. |
| van der Waals Forces | Entire molecule | Entire molecule | Efficient space filling in the crystal lattice. |
| C-H···π Interactions | C-H bonds | Phenyl ring | Stabilization of the crystal packing. nih.gov |
Development of Chemical Probes and Tools for Academic Investigations (excluding biological/clinical applications)
Chemical probes are molecules designed to study and manipulate chemical systems. The structure of this compound provides a versatile scaffold for the development of such tools for non-biological academic investigations. The key to its utility lies in the ability to selectively modify its different functional groups.
The tertiary alcohol can serve as a convenient attachment point for various reporter groups, such as fluorophores or chromophores, or for immobilization onto a solid support. The bromo and chloro substituents on the phenyl ring offer additional handles for chemical modification. As mentioned previously, the greater reactivity of the C-Br bond in many cross-coupling reactions allows for the selective introduction of a functional group at the 3-position of the phenyl ring. The remaining C-Cl bond could then be used for a subsequent, different chemical transformation.
This step-wise functionalization would allow for the construction of complex molecular probes with tailored properties. For instance, one could envision synthesizing a probe where a recognition element is attached at the 3-position (via the bromo group), and a signaling unit is attached to the propan-2-ol group. Such a probe could be used, for example, in the development of new analytical methods for the detection of specific analytes in non-biological samples. The bromo-chloro-phenyl core can also be a key component in the design of molecular sensors, where changes in the local chemical environment could be transduced into a measurable signal.
The development of such chemical tools based on the this compound scaffold could find applications in materials science, for example, in the study of polymer surfaces or in the development of new catalytic systems.
Future Research Directions and Unexplored Avenues for 2 3 Bromo 4 Chlorophenyl Propan 2 Ol
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The pursuit of sustainable and efficient chemical synthesis is a cornerstone of modern chemistry. Future research concerning 2-(3-Bromo-4-chlorophenyl)propan-2-ol should prioritize the development of synthetic routes that are both highly efficient and atom-economical.
Current synthetic approaches to similar tertiary alcohols often rely on classical Grignard reactions, which, while effective, can generate significant waste. Novel, greener alternatives could be explored. For instance, visible-light-mediated synthesis offers a promising avenue for the creation of tertiary alcohols in a more environmentally friendly manner. rsc.org Photocatalysis, in general, has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions and often with reduced waste. acs.orggithub.com
Another area ripe for exploration is the use of C-H functionalization. Direct arylation of a suitable alcohol precursor via C-H activation would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials. ca.govresearchgate.net This approach aligns with the growing trend of late-stage functionalization in drug discovery and materials science.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | Green reaction conditions, use of renewable energy source. rsc.orgacs.orggithub.com | Development of suitable photocatalysts and optimization of reaction conditions. |
| One-Pot Synthesis | Reduced waste, time, and resource efficiency. chemrxiv.org | Design of compatible catalytic systems for sequential reactions. |
| C-H Functionalization/Arylation | High atom economy, direct synthesis from simple precursors. ca.govresearchgate.net | Discovery of selective catalysts for C-H activation at the desired position. |
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should delve into the intricate details of its formation and subsequent reactions.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the mechanisms of reactions like the Grignard addition to halogenated ketones. nih.govresearchgate.net Such studies could elucidate the transition states and intermediates involved in the synthesis of this compound, helping to explain observed regioselectivity and stereoselectivity. nih.gov
Furthermore, the electrophilic aromatic substitution reactions of the benzene (B151609) ring in this molecule warrant detailed mechanistic investigation. rsc.orglibretexts.orgmasterorganicchemistry.com Understanding how the existing bromo and chloro substituents, along with the tertiary alcohol group, direct further substitution is key to functionalizing this molecule. Advanced computational and experimental techniques can be employed to study the kinetics and thermodynamics of these reactions, providing a clearer picture of the reaction pathways.
| Research Area | Techniques | Potential Outcomes |
| Grignard Reaction Mechanism | DFT calculations, kinetic studies. nih.govresearchgate.net | Elucidation of transition states, understanding of substituent effects on reactivity. |
| Electrophilic Aromatic Substitution | Computational modeling, spectroscopic analysis of intermediates. rsc.orglibretexts.orgmasterorganicchemistry.com | Predictive models for regioselectivity, insights into the directing effects of substituents. |
| Intermediate Characterization | In-situ spectroscopy (NMR, IR), trapping experiments. | Direct observation and characterization of transient species, validation of proposed mechanisms. |
Integration with Advanced Machine Learning and AI for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can be leveraged to predict its properties, reactivity, and potential applications.
ML models can be trained to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgacs.orggithub.comchemrxiv.orgresearchgate.net By inputting the structure of this compound, these models could predict the most likely sites for further functionalization, guiding synthetic efforts.
Furthermore, AI can be employed to elucidate complex reaction mechanisms. Deep neural networks can be trained on kinetic data to automatically classify reaction mechanisms, even for complex systems that are difficult to analyze manually. gwern.netmanchester.ac.uknih.govthieme.de This could be particularly useful for understanding the formation of byproducts or unexpected reaction outcomes in the synthesis of this compound. ML models are also being developed to predict entire reaction pathways and identify potential impurities. nih.gov
| AI/ML Application | Potential Impact |
| Predicting Regioselectivity | Accelerated discovery of new derivatives by predicting reaction outcomes. rsc.orgacs.orggithub.comchemrxiv.orgresearchgate.net |
| Reaction Mechanism Elucidation | Deeper understanding of reaction pathways and optimization of conditions. gwern.netmanchester.ac.uknih.govthieme.de |
| Property Prediction | In-silico screening for potential applications in materials science or as a precursor for bioactive molecules. |
Exploration of Novel Materials Science Applications and Catalytic Paradigms
The presence of bromine and chlorine atoms on the aromatic ring of this compound suggests potential applications in materials science, particularly in the development of flame-retardant materials. ca.govresearchgate.netnih.govgoogle.comca.gov Halogenated compounds are known to be effective flame retardants, and incorporating this molecule into polymer backbones could enhance their fire resistance. Future research could focus on the synthesis of polymers derived from this compound and the evaluation of their flammability and thermal properties. researchgate.netmdpi.com
Beyond flame retardants, the unique electronic properties imparted by the halogen substituents could be exploited in the design of novel organic electronic materials. The synthesis and characterization of polymers and small molecules incorporating this moiety could lead to new materials for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the potential of this compound and its derivatives as precursors for organometallic catalysts is an unexplored avenue. libretexts.org The halogen atoms can serve as handles for the introduction of metal centers, potentially leading to new catalysts for a variety of organic transformations. google.com
| Application Area | Research Focus | Potential Outcomes |
| Flame Retardants | Polymerization and material blending studies. ca.govresearchgate.netnih.govgoogle.comca.gov | Development of new, effective flame-retardant additives or polymers. |
| Organic Electronics | Synthesis and characterization of derived polymers and small molecules. researchgate.netmdpi.com | Discovery of novel materials with interesting photophysical and electronic properties. |
| Catalyst Precursors | Synthesis of organometallic complexes. libretexts.orggoogle.com | Creation of new catalysts for organic synthesis. |
Challenges and Opportunities in Stereoselective Synthesis of Advanced Analogues
The tertiary alcohol in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of such chiral tertiary alcohols, particularly those with bulky substituents, presents a significant challenge in organic chemistry. researchgate.netmsu.edu
Future research should focus on developing asymmetric synthetic methods to access enantiomerically pure forms of this compound and its analogues. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming reactions, such as the Grignard addition to a prochiral ketone precursor. nih.govmmu.ac.ukrsc.orgresearchgate.netrsc.orgrsc.org The development of such methods would be a significant advancement, as chiral halogenated compounds are valuable building blocks in medicinal chemistry and materials science. nih.govresearchgate.netpharmtech.com
The synthesis of advanced analogues with additional stereocenters would present even greater challenges. chinesechemsoc.orgbris.ac.ukdicp.ac.cnresearchgate.netresearchgate.net However, success in this area would open up a vast chemical space for the discovery of new molecules with unique properties and potential applications. The development of robust and predictable stereoselective methods would be a key enabling technology in this endeavor. nih.gov
| Challenge | Opportunity | Research Approach |
| Enantioselective Synthesis | Access to enantiopure building blocks for pharmaceuticals and materials. nih.govresearchgate.netpharmtech.com | Asymmetric catalysis, use of chiral ligands and auxiliaries. nih.govmmu.ac.ukrsc.orgresearchgate.netrsc.orgrsc.org |
| Diastereoselective Synthesis | Creation of complex molecules with multiple stereocenters. chinesechemsoc.orgbris.ac.ukdicp.ac.cnresearchgate.netresearchgate.net | Substrate-controlled and reagent-controlled diastereoselective reactions. |
| Steric Hindrance | Development of highly active and selective catalysts for sterically demanding substrates. researchgate.netmsu.edunih.gov | Design of novel catalyst scaffolds, optimization of reaction conditions. |
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Bromo-4-chlorophenyl)propan-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized chlorophenyl precursor, followed by reduction. For example:
Bromination : React 4-chlorophenylpropan-2-one with a brominating agent (e.g., NBS or Br₂ in a controlled environment) to introduce the bromine at the 3-position.
Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the ketone to the alcohol.
Critical Factors :
- Temperature control during bromination prevents over-substitution.
- Solvent choice (e.g., THF for LiAlH₄ vs. ethanol for NaBH₄) affects reduction efficiency.
- Purification via fractional distillation or recrystallization improves purity (>95%) .
Advanced: How can computational modeling predict the steric and electronic effects of the bromine and chlorine substituents in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Steric Effects : The bulky bromine at the 3-position creates torsional strain, influencing rotational barriers in the phenyl ring.
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic attacks to specific positions. Chlorine’s inductive effect further modulates reactivity.
Validation : Compare computed dipole moments and HOMO-LUMO gaps with experimental spectroscopic data (e.g., IR, NMR) .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for a singlet at δ ~1.6 ppm (two equivalent -CH₃ groups) and aromatic protons split by substituents (e.g., doublets for Br and Cl).
- ¹³C NMR : A quaternary carbon (~70 ppm) confirms the alcohol, while aromatic carbons show deshielding due to Br/Cl.
- MS : ESI-MS should show [M+H]⁺ at m/z 249.53 (C₉H₁₀BrClO⁺).
- XRD : Single-crystal X-ray diffraction (as in related bromo-chloro compounds) provides definitive bond lengths/angles .
Advanced: How do meta-bromo and para-chloro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Bromine’s Role : The C-Br bond at the 3-position is more reactive than C-Cl in cross-couplings. Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water for selective Br substitution.
- Chlorine’s Stability : The para-Cl remains inert under mild conditions but can be activated via directed ortho-metalation for further functionalization.
Case Study : Compare yields when substituting Br vs. Cl in Stille couplings .
Basic: How can researchers resolve discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities.
- Solubility Testing : Conduct systematic titrations in solvents (e.g., DMSO, ethanol) at controlled temperatures.
- Literature Review : Cross-reference datasets from peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs, which may lack rigorous validation .
Advanced: What strategies mitigate competing side-reactions during nucleophilic substitutions involving the hydroxyl group?
Methodological Answer:
- Protection/Deprotection : Use TBDMSCl to protect the -OH group before introducing nucleophiles (e.g., Grignard reagents).
- Activation : Convert the alcohol to a tosylate or mesylate for SN2 reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce elimination byproducts .
Basic: What are the key differences in reactivity between this compound and its fluoro or iodo analogs?
Methodological Answer:
- Halogen Effects :
- Bromine : Higher polarizability increases van der Waals interactions, affecting crystallization.
- Fluorine : Stronger C-F bond resists substitution but enhances metabolic stability.
- Iodine : Larger atomic radius slows reaction rates in SN2 mechanisms.
Experimental Comparison : Perform kinetic studies on halogen displacement reactions using NaI/acetone (Finkelstein test) .
Advanced: How can researchers leverage this compound’s structural motifs in designing kinase inhibitors or antimicrobial agents?
Methodological Answer:
- Pharmacophore Design : The bromo-chloro-phenyl group can enhance lipophilicity for membrane penetration.
- SAR Studies : Synthesize analogs with varying substituents and test against target enzymes (e.g., CYP450 isoforms).
- Docking Simulations : Use the InChIKey (e.g., WPXONSYGPGWBPM) to model interactions with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
